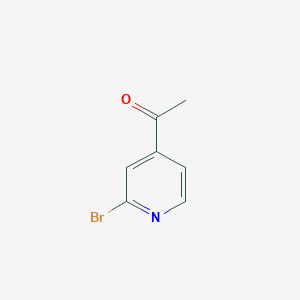

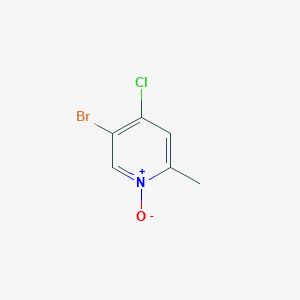

5-溴-4-氯-2-甲基吡啶 1-氧化物

描述

5-Bromo-4-chloro-2-methylpyridine 1-oxide is a halogenated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and as building blocks for complex molecular structures. The presence of multiple halogens and a methyl group on the pyridine ring can influence the reactivity and physical properties of the compound, making it a versatile intermediate for various chemical transformations .

Synthesis Analysis

The synthesis of halogenated pyridines often involves regioselective halogenation and functionalization strategies. For instance, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines has been achieved through Stille coupling and bromination reactions, which could be analogous to the synthesis of 5-Bromo-4-chloro-2-methylpyridine 1-oxide . Additionally, the chemoselective functionalization of related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, has been described using palladium-catalyzed amination conditions, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the position of the halogen substituents on the pyridine ring, which can significantly affect the electronic distribution and steric hindrance within the molecule. For example, the crystal structure of a related compound, (E)2-(3'-Bromo-5'-chloro-salicylidene amino)-4-methyl Pyridine, has been determined, showing a nearly coplanar arrangement of the benzene and pyridine rings . This structural information can provide insights into the conformational preferences of 5-Bromo-4-chloro-2-methylpyridine 1-oxide.

Chemical Reactions Analysis

The reactivity of halogenated pyridines is influenced by the nature and position of the substituents. The presence of bromo and chloro groups can facilitate nucleophilic aromatic substitution reactions (SNAr), as demonstrated by the selective substitution of halogens in various pyridine derivatives . The introduction of a methyl group can further modulate the reactivity, potentially leading to unique reaction pathways for 5-Bromo-4-chloro-2-methylpyridine 1-oxide.

Physical and Chemical Properties Analysis

Halogenated pyridines exhibit distinct physical and chemical properties based on their molecular structure. The ultraviolet absorption spectra of 4-chloro- and bromopyridine N-oxides have been measured, revealing two absorption regions related to the excitation of non-bonding and π-electrons . These spectral properties could be relevant to the analysis of 5-Bromo-4-chloro-2-methylpyridine 1-oxide. Furthermore, the immobilization of 2-chloro-5-bromopyridine on polystyrene suggests potential applications in solid-phase synthesis, which may extend to the compound of interest .

科学研究应用

合成与结构分析

- 化合物 5-溴-4-氯-2-甲基吡啶 1-氧化物已用于合成各种化学配合物。例如,一项研究涉及使用类似化合物 4-溴-2-(((5-氯-2-羟基苯基)亚氨基)甲基)苯酚合成铜(II)和氧化钒(IV)配合物。此过程涉及多个阶段,包括去除特定基团和完全热分解为金属氧化物 (Takjoo, Mague, Akbari, & Ebrahimipour, 2013)。

晶体结构与抗菌活性

- 另一项研究重点关注与 5-溴-4-氯-2-甲基吡啶 1-氧化物密切相关的席夫碱化合物。它被合成并分析其晶体结构和抗菌活性。该化合物表现出优异的抗菌性能,突出了类似化合物的潜在生物学应用 (Wang, Nong, Sht, & Qi, 2008)。

光谱性质

- 结构上类似于 5-溴-4-氯-2-甲基吡啶 1-氧化物的化合物(如 4-氯-和溴吡啶 N-氧化物)的紫外吸收光谱已得到研究。该研究提供了对涉及氧非键电子和 π 电子的电子跃迁的见解,这对于理解此类化合物的物理光学性质至关重要 (Hata, 1956)。

烟碱杀虫剂的合成

- 开发了一种循环微反应方法来合成 3-甲基吡啶-N-氧化物,它是制备 2-氯-5-甲基吡啶的中间体,可以合成烟碱杀虫剂。该方法提供了一个更安全、更高效的生产过程,突出了该化合物在农业领域的意义 (Sang, Huang, & Xu, 2020)。

分子结构和振动光谱

- 已经确定了类似 N-氧化物的分子结构和振动光谱,提供了有关这些分子的结构和电子特性的宝贵信息。此类数据对于理解 5-溴-4-氯-2-甲基吡啶 1-氧化物等化合物的化学行为和潜在应用至关重要 (Chiang & Song, 1983)。

安全和危害

属性

IUPAC Name |

5-bromo-4-chloro-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-4-2-6(8)5(7)3-9(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXSYVQEPYNCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=[N+]1[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546634 | |

| Record name | 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2-methylpyridine 1-oxide | |

CAS RN |

103971-43-3 | |

| Record name | 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

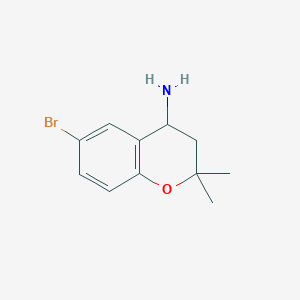

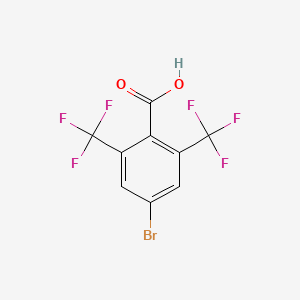

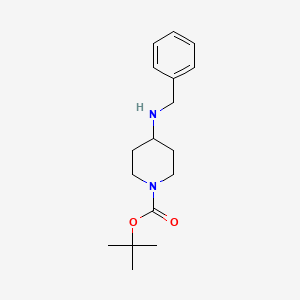

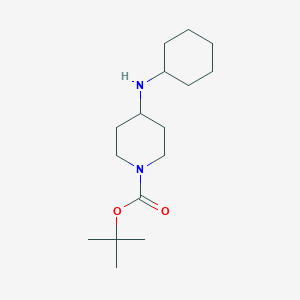

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)

![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)